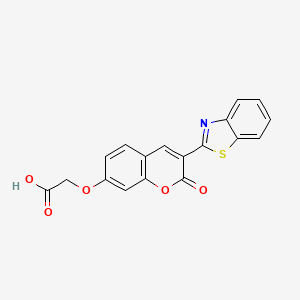![molecular formula C23H26N2O2S B12153505 N-{4,5-dimethyl-3-[phenyl(piperidin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B12153505.png)
N-{4,5-dimethyl-3-[phenyl(piperidin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4,5-dimethyl-3-[phenyl(piperidin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide is a complex organic compound that features a thiophene ring fused with a furan ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,5-dimethyl-3-[phenyl(piperidin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-{4,5-dimethyl-3-[phenyl(piperidin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce fully saturated derivatives .
Scientific Research Applications
N-{4,5-dimethyl-3-[phenyl(piperidin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural complexity.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[phenyl(piperidin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets. The piperidine moiety allows for binding to certain receptors, while the thiophene and furan rings contribute to the compound’s overall stability and reactivity. These interactions can modulate biological pathways, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
N-{4,5-dimethyl-3-[phenyl(piperidin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide: shares similarities with other piperidine derivatives and thiophene-furan compounds.
Piperidine Derivatives: These compounds are known for their pharmacological activities and are widely used in drug design.
Thiophene-Furan Compounds: These compounds are valued for their electronic properties and are used in materials science.
Uniqueness
The uniqueness of this compound lies in its combination of structural elements, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C23H26N2O2S |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-[phenyl(piperidin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C23H26N2O2S/c1-16-17(2)28-23(24-22(26)19-12-9-15-27-19)20(16)21(18-10-5-3-6-11-18)25-13-7-4-8-14-25/h3,5-6,9-12,15,21H,4,7-8,13-14H2,1-2H3,(H,24,26) |
InChI Key |
FXNMXVWJKSPZDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=CC=C2)N3CCCCC3)NC(=O)C4=CC=CO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B12153422.png)
![5-[4-(Benzyloxy)phenyl]-9-chloro-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12153425.png)

![[4-(3,5-dimethylpyrazolyl)phenyl]-N-(methylethyl)carboxamide](/img/structure/B12153436.png)
![N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B12153441.png)
![3-[(2-Chlorophenyl)methylthio]-4-(2-furylmethyl)-5-(3-pyridyl)-1,2,4-triazole](/img/structure/B12153454.png)
![1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B12153458.png)
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]propan-1-amine](/img/structure/B12153467.png)
![N-[4-(acetylamino)phenyl]-2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]acetamide](/img/structure/B12153472.png)
![N-(2-methoxy-5-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12153475.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12153478.png)
![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl) acetamide](/img/structure/B12153483.png)
![1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B12153489.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12153520.png)
